nectandrin-B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

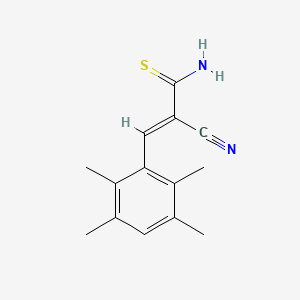

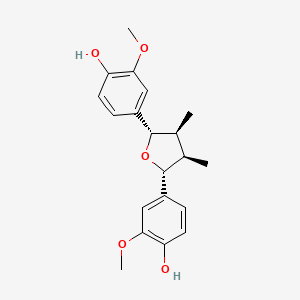

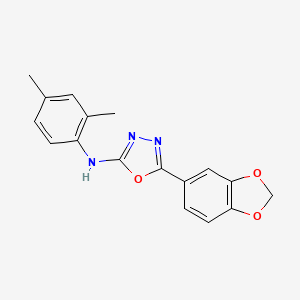

Nectandrin B (NecB) is a bioactive lignan compound isolated from Myristica fragrans (nutmeg). It functions as an activator of AMP-activated protein kinase (AMPK) and has been found to increase the cell viability of old human diploid fibroblasts (HDFs) . It is also found in Magnolia sinica and Callistemon citrinus.

Molecular Structure Analysis

Nectandrin B has a molecular formula of C20H24O5 and an average mass of 344.402 Da . More detailed structural analysis would require specific scientific techniques such as X-ray crystallography or NMR spectroscopy, which are not covered in the available resources.Chemical Reactions Analysis

Nectandrin B has been found to increase AMPK activity in vascular smooth muscle cells (VSMC). It inhibits cell proliferation induced by PDGF and DNA synthesis . More detailed chemical reaction analysis would require further experimental data.Physical And Chemical Properties Analysis

Nectandrin B has a molecular formula of C20H24O5 and an average mass of 344.402 Da . Further details about its physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación

Genetic Implications in Asthma

Nectandrin-B has been implicated in genetic studies focusing on asthma, particularly in the context of bronchodilator response (BDR). BDR, an important phenotype in asthma, measures the reversibility of airway obstruction and is partly under genetic control. In one study, a genome-wide association analysis of BDR identified SPATS2L as a novel gene potentially regulating β2-adrenergic receptor levels. This suggests that nectandrin-B could play a role in the genetic pathways influencing asthma treatment responses and highlights the importance of understanding the biological mechanisms underlying differential responses to β2-agonists through genetic studies (Himes et al., 2012).

Role in Neurological Conditions

Another research application of nectandrin-B involves its potential effects on brain connectivity and consciousness states. Studies have explored how certain compounds interact with serotonin (5-HT) and dopamine receptors, impacting global and thalamic brain connectivity. For instance, research on the effects of LSD, which has agonist activity at various serotonin and dopamine receptors, demonstrates the importance of the 5-HT2A receptor in neuropharmacology. This indicates that compounds like nectandrin-B, through their interaction with these receptors, could contribute to our understanding of the neurobiological effects and mechanisms involved in altered states of consciousness (Preller et al., 2018).

Propiedades

Número CAS |

74683-16-2 |

|---|---|

Nombre del producto |

nectandrin-B |

Fórmula molecular |

C20H24O5 |

Peso molecular |

344.4 g/mol |

Nombre IUPAC |

4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |

InChI |

InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12+,19-,20+ |

Clave InChI |

GMXMKSFJQLFOSO-JARDSOJUSA-N |

SMILES isomérico |

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

SMILES canónico |

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

Otros números CAS |

74683-16-2 |

Sinónimos |

nectandrin-B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-[[2-(4-Morpholinyl)-2-oxoethyl]thio]-1,2-dihydro-1,2,4-triazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194058.png)

![3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1194065.png)

![2,4-difluoro-N-[[(5-methyl-1H-pyrazol-3-yl)amino]-oxomethyl]benzamide](/img/structure/B1194068.png)